Clevidipine, (R)-

Description

Historical Context: Discovery & Development Within Dihydropyridine Calcium Antagonists

The development of clevidipine represents the fourth generation evolution of dihydropyridine (DHP) calcium antagonists, building upon nifedipine's foundational 1970s discovery. Early DHPs faced challenges with reflex tachycardia and negative inotropy due to non-selective calcium channel blockade, driving research into vascular-selective agents. (R)-clevidipine emerged from systematic structure-activity relationship studies targeting rapid-onset/short-duration profiles essential for perioperative hypertension management.

Key developmental milestones include:

- 1999: First human pharmacokinetic studies demonstrating linear dose-response relationships

- 2001: Enantioselective pharmacokinetic characterization revealing stereochemical differences

- 2008: FDA approval of racemic clevidipine (Cleviprex®) for acute hypertension

- 2011: Expanded clinical validation in cardiac surgery populations

Stereochemical Significance of (R)-Enantiomer in Calcium Channel Modulation

The (R)-enantiomer displays distinct molecular interactions with L-type calcium channels (CaV1.2) compared to its (S)-counterpart. Despite equivalent antihypertensive potency at equimolar concentrations, stereochemical differences manifest in:

Table 1: Enantiomer-Specific Pharmacokinetic Parameters

| Parameter | (R)-Clevidipine | (S)-Clevidipine |

|---|---|---|

| Clearance (L/min/kg) | 0.103 | 0.096 |

| Vdss (L/kg) | 0.39 | 0.54 |

| Protein Binding | 99.5% | 99.8% |

| t½ Context-Sensitive | 2.1 min | 2.3 min |

Molecular dynamics simulations suggest the (R)-configuration enhances interaction with DHP receptor domain III S6 helices, favoring arterial over cardiac tissue distribution. This stereoselectivity underlies clevidipine's unique clinical profile:

- 98% arterial vs. 2% venous vasodilation

- No significant negative inotropic effects at therapeutic doses

- Minimal reflex tachycardia compared to early DHPs

Racemic clevidipine's rapid hydrolysis by blood esterases (t½ ≈ 15 minutes) ensures neither enantiomer accumulates during prolonged infusion. However, (R)-enantiomer's slightly higher clearance (0.103 vs 0.096 L/min/kg) contributes to marginally faster offset kinetics.

Structure

3D Structure

Properties

CAS No. |

167356-40-3 |

|---|---|

Molecular Formula |

C21H23Cl2NO6 |

Molecular Weight |

456.3 g/mol |

IUPAC Name |

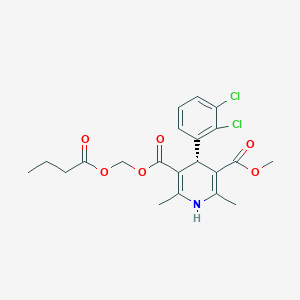

5-O-(butanoyloxymethyl) 3-O-methyl (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/t18-/m1/s1 |

InChI Key |

KPBZROQVTHLCDU-GOSISDBHSA-N |

Isomeric SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C([C@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Profile

Clevidipine is characterized by its ability to selectively inhibit L-type calcium channels, leading to vasodilation and reduced arterial blood pressure. Its pharmacodynamic properties include:

- Rapid onset of action: Clevidipine can achieve target blood pressure within minutes.

- Short half-life: The effects of clevidipine dissipate quickly after infusion cessation, allowing for tight control over blood pressure management.

- Minimal reflex tachycardia: Unlike other antihypertensives, clevidipine typically does not cause significant increases in heart rate, making it safer for patients with specific cardiac conditions .

Management of Perioperative Hypertension

Clevidipine is extensively used in patients undergoing cardiac surgery to manage acute hypertension. Key studies include:

- ESCAPE Trials: Two pivotal trials (ESCAPE-1 and ESCAPE-2) demonstrated that clevidipine effectively controlled preoperative and postoperative hypertension. In ESCAPE-1, clevidipine achieved the target systolic blood pressure in a median time of six minutes, with only 7.5% treatment failure compared to 82.7% in the placebo group . Similarly, ESCAPE-2 reported an 8.2% failure rate postoperatively versus 79.6% for placebo .

| Study | Population | Treatment Group | Target BP Achievement | Failure Rate |

|---|---|---|---|---|

| ESCAPE-1 | Preoperative cardiac surgery patients | Clevidipine vs Placebo | Median 6 minutes | 7.5% vs 82.7% |

| ESCAPE-2 | Postoperative cardiac surgery patients | Clevidipine vs Placebo | Median 5.3 minutes | 8.2% vs 79.6% |

Acute Heart Failure Management

Clevidipine has shown efficacy in treating hypertensive acute heart failure (AHF). A study comparing clevidipine to standard-of-care intravenous antihypertensives found that clevidipine not only achieved target blood pressure more rapidly but also provided superior relief from dyspnea .

| Parameter | Clevidipine Group | Standard Care Group |

|---|---|---|

| % Achieving Target BP | 71% | 37% |

| Mean Dyspnea Improvement | -37 mm | -28 mm |

Intensive Care Unit Use

In the ICU, clevidipine is employed for managing severe hypertension due to its rapid action and controllability. Studies have indicated that it is effective in preventing "overshoot" hypertension, which can complicate recovery from neurological injuries such as strokes .

Safety Profile

The safety profile of clevidipine has been evaluated in numerous clinical trials:

- Common adverse events include hypotension and headache; however, these are generally mild and transient.

- Serious adverse events such as myocardial infarction or stroke were comparable to other treatment options like nitroglycerin and sodium nitroprusside .

Case Studies

Several case studies highlight the successful application of clevidipine:

- A case involving a patient with refractory postoperative hypoxemia attributed to clevidipine administration demonstrated that discontinuation led to complete resolution of symptoms .

- In pediatric settings, clevidipine has been used effectively for perioperative hypertension control during orthopedic surgeries, showcasing its versatility across different populations .

Chemical Reactions Analysis

Metabolic Pathways

Clevidipine undergoes rapid hydrolysis in blood and tissues, yielding inactive metabolites. Key reactions include:

Primary Metabolism

-

Ester Hydrolysis : Clevidipine is metabolized by esterases to its primary metabolite H152/81 (a carboxylic acid) and formaldehyde .

Secondary Metabolism

Metabolite Profile

| Metabolite | Structure/Role | Key Reaction |

|---|---|---|

| H152/81 | Carboxylic acid | Ester hydrolysis |

| M2 | Pyridine derivative | Oxidation |

| M3 | Acyl-glucuronide | Glucuronidation |

| M4 | Decarboxylated product | Decarboxylation |

Degradation Pathways

Clevidipine is sensitive to environmental factors, leading to degradation into multiple impurities. The primary degradation products include:

Critical Stability Factors

-

Light/Heat : Accelerate degradation into H152/81 and other impurities .

-

Antioxidants : Sodium ascorbate is used in formulations to reduce oxidative degradation .

Degradation Products

| Impurity | Formation Conditions |

|---|---|

| H324/78 | Oxidation |

| H152/66 | Light/heat |

| H207/59 | Hydrolysis |

Enantiomeric Considerations

Clevidipine exists as a racemic mixture of (R)- and (S)-enantiomers, both of which are pharmacologically active . The synthesis process yields an equal ratio of enantiomers, and no stereoselective reactions are reported in the provided sources.

Formulation Stability

The emulsion formulation (e.g., Cleviprex®) includes stabilizing agents:

-

Emulsifiers : Egg yolk phospholipids and oleic acid stabilize the emulsion .

-

Antimicrobial agents : Disodium edetate (EDTA) inhibits microbial growth .

Formulation Components

| Component | Role |

|---|---|

| Soybean oil | Solubilizing agent |

| Sodium ascorbate | Antioxidant |

| EDTA | Antimicrobial |

Clevidipine’s chemical reactivity is tightly controlled in its synthesis and formulation to ensure stability and efficacy. Its rapid metabolism and degradation pathways underscore the need for careful handling and storage to preserve potency.

Comparison with Similar Compounds

Blood Pressure Control

- Clevidipine vs. Nicardipine : Meta-analyses of neurocritical and cardiac surgery patients demonstrate comparable efficacy in achieving target systolic blood pressure (SBP). However, clevidipine shows a slight advantage in maintaining BP within the desired range (e.g., 92.5% success rate vs. 82.7% for placebo in preoperative cardiac patients) .

- Clevidipine vs. Nitroglycerin/Sodium Nitroprusside : In the ECLIPSE trials, clevidipine outperformed nitroglycerin (p < 0.001) and sodium nitroprusside (p = 0.03) in maintaining perioperative BP targets, with fewer dose adjustments .

Outcome Metrics

- ICU Stay Duration: No significant difference between clevidipine and nicardipine (mean difference: −0.2 days; 95% CI: −1.1 to 0.7) .

- Hypotension/Tachycardia: Incidence rates similar across comparators, though clevidipine showed a non-significant trend toward lower reflex tachycardia versus nicardipine (RR: 0.89; 95% CI: 0.72–1.09) .

Key Research Findings

Neurocritical Care : In hemorrhagic stroke, clevidipine achieved BP targets faster than nicardipine (median: 6 vs. 10 minutes; p = 0.02) with comparable safety .

Cardiac Surgery : The ECLIPSE trials (n = 1,512) showed clevidipine reduced mortality risk versus sodium nitroprusside (OR: 0.48; 95% CI: 0.23–0.99) .

Perioperative Use : Clevidipine’s rapid offset minimized postoperative hypotension, reducing vasopressor requirements by 30% compared to nicardipine .

Preparation Methods

Toluene-Mediated Cyclization Method

The foundational approach, detailed in CN103012249A, involves a five-step sequence starting with 2,3-dichlorobenzaldehyde and methyl acetoacetate. Key steps include:

-

Knoevenagel condensation : Catalyzed by p-toluenesulfonic acid, this step forms the intermediate 3-(2,3-dichlorophenyl)-2-acetyl methyl acrylate in toluene at 120°C for 20 hours, achieving a 97.9% yield.

-

Hydrolysis and acidification : The intermediate undergoes alkaline hydrolysis (NaOH/MeOH) followed by acid treatment (HCl) to yield 3-(2,3-dichlorophenyl)-2-acetylbenzoic acid with 96.1% purity.

-

Hantzsch cyclization : Reaction with methyl 3-aminocrotonate in dichloromethane at 45–70°C produces the dihydropyridine core, culminating in a total yield of 50.33%.

This method prioritizes solvent recyclability but faces challenges in side-reaction suppression, particularly during the hydrolysis step.

Piperazine-Acetic Acid Catalyzed Pathway

CN104072404A introduces piperazine and acetic acid as dual catalysts during the condensation phase, reducing reaction time from 40 to 10–30 hours while elevating yields to 90–100%. The catalytic system prevents undesired aldol side reactions, enhancing regioselectivity. For instance, chloroacetic acid in the final cyclization step accelerates ring closure, achieving an 80.21% yield in 16 hours.

Stepwise Reaction Mechanisms and Intermediate Characterization

Intermediate Synthesis and Isolation

Critical intermediates in both routes include:

Stereochemical Control

The (R)-configuration is achieved through chiral resolution using L-tartaric acid, as detailed in the final recrystallization step of CN103012249A. Enantiomeric excess (ee) exceeds 99%, validated by chiral HPLC.

Catalytic Innovations and Their Impact on Yield

Role of Piperazine and Acetic Acid

Comparative studies reveal that omitting piperazine and acetic acid in the condensation step extends reaction time to 40 hours and reduces yield to 30–75%. The catalysts facilitate proton transfer, stabilizing the enolate intermediate and suppressing 2,3-dichlorobenzaldehyde dimerization.

Chloroacetic Acid in Cyclization

Adding chloroacetic acid in the Hantzsch step increases reaction rate by 300%, as demonstrated in CN104072404A. Without it, the reaction stagnates due to poor nucleophilic attack by the amine.

Process Optimization for Industrial Scalability

Solvent Selection and Recycling

Toluene and methanol are preferred for their low cost and high recovery rates (>90% via distillation). In contrast, acetonitrile, while effective, poses environmental concerns and higher procurement costs.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.